molecular formula C22H25N3O5S B2621277 4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1005295-98-6

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2621277
CAS No.: 1005295-98-6
M. Wt: 443.52
InChI Key: CENJXLHLOOOUSM-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a combination of methoxyphenyl, pyridazinyl, and benzenesulfonamide groups

Properties

IUPAC Name

4-methoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-14-21(16(2)13-20(15)29-4)31(26,27)23-11-12-30-22-10-9-19(24-25-22)17-5-7-18(28-3)8-6-17/h5-10,13-14,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENJXLHLOOOUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile, often under basic conditions.

    Coupling Reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds between aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution Reagents: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the pyridazinyl ring can produce dihydropyridazines.

Scientific Research Applications

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Pyridazinyl derivatives: Compounds containing the pyridazinyl ring.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group.

Uniqueness

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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